Tin(II) tetrafluoroborate

Catalog No.
S1505978
CAS No.
13814-97-6
M.F
B2F8Sn
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(II) tetrafluoroborate

CAS Number

13814-97-6

Product Name

Tin(II) tetrafluoroborate

IUPAC Name

tin(2+);ditetrafluoroborate

Molecular Formula

B2F8Sn

Molecular Weight

292.3 g/mol

InChI

InChI=1S/2BF4.Sn/c2*2-1(3,4)5;/q2*-1;+2

InChI Key

JPZSNSDMGTYJIW-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sn+2]

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sn+2]

The exact mass of the compound Tin(II) tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tin(II) tetrafluoroborate ($Sn(BF_4)_2$) is a highly soluble, weakly coordinating stannous salt primarily utilized as a premium precursor in high-speed electroplating, advanced battery electrolytes, and Lewis acid catalysis [1]. Typically supplied as a dense, clear 50% w/w aqueous solution, it provides an exceptionally stable source of $Sn^{2+}$ ions . Unlike conventional tin halides or sulfates, the tetrafluoroborate anion ($BF_4^-$) resists complexation and prevents the premature oxidation or hydrolysis of the tin center[1]. This baseline stability, combined with its high ionic conductivity, makes it a critical procurement choice for continuous strip plating, printed circuit board (PCB) manufacturing, and specialized organic synthesis where consistent metal ion availability and high throughput are paramount.

Substituting Tin(II) tetrafluoroborate with more common, lower-cost alternatives like Tin(II) sulfate ($SnSO_4$) or Tin(II) chloride ($SnCl_2$) introduces severe process limitations in high-throughput environments. Tin(II) sulfate suffers from restricted aqueous solubility (approximately 330 g/L at 20 °C) and is prone to rapid decomposition and sludge formation (tin(IV) oxides) at elevated current densities, strictly limiting its use to low-speed plating[1]. Tin(II) chloride, while soluble, is highly susceptible to hydrolysis, requiring constant acid dosing to prevent the precipitation of insoluble basic salts, and introduces corrosive chloride ions that can degrade sensitive electronic substrates. Furthermore, in advanced ionic liquid electrodeposition, bulky substitute anions like methanesulfonate (MSA) reduce the diffusion coefficient of stannous ions, directly impairing mass transport and coating uniformity compared to the compact $BF_4^-$ system[2].

Superior Aqueous Solubility and Active Tin Concentration

Tin(II) tetrafluoroborate exhibits exceptional aqueous solubility, being fully miscible with water and commercially stable as a 50% w/w solution (density ~1.67 g/mL). This allows formulations to maintain active $Sn^{2+}$ concentrations exceeding 340 g/L [2]. In direct contrast, Tin(II) sulfate has a maximum solubility limit of approximately 330 g/L for the entire salt at 20 °C, capping the maximum active tin concentration at roughly 180 g/L [1]. The weakly coordinating nature of the $BF_4^-$ anion also prevents the rapid hydrolysis and sludge formation typical of sulfate and chloride baths, ensuring a longer operational bath life and reducing precursor waste.

Evidence DimensionMaximum active $Sn^{2+}$ concentration in stable aqueous solution
Target Compound Data>340 g/L $Sn^{2+}$ (via 50% w/w $Sn(BF_4)_2$ solution)
Comparator Or BaselineTin(II) sulfate ($SnSO_4$) capped at ~180 g/L $Sn^{2+}$
Quantified DifferenceNearly 2x higher active tin concentration capacity without precipitation
ConditionsAqueous solution at 20 °C

Higher active tin concentrations enable faster deposition rates and reduce the frequency of bath replenishment, lowering downtime in continuous manufacturing.

Enhanced Mass Transport and Diffusion Kinetics in Electrolytes

The electrochemical performance of a tin precursor is heavily dependent on the diffusion coefficient of the $Sn^{2+}$ species. Studies of tin electrodeposition in ionic liquids demonstrate that the smaller ionic radius of the tetrafluoroborate ion, compared to bulkier anions, facilitates superior mass transport. For instance, stannous ions in methanesulfonate (MSA) based systems exhibit a diffusion coefficient of approximately $2.11 \times 10^{-7} cm^2/s$ [1]. In contrast, tetrafluoroborate-based systems yield higher diffusion coefficients because the $BF_4^-$ ion does not form large, slow-moving complexes with $Sn^{2+}$ [1]. This kinetic advantage suppresses hydrogen evolution at the cathode and allows for dense, fine-grained polygonal tin deposits.

Evidence DimensionDiffusion coefficient of $Sn^{2+}$ species
Target Compound DataHigher mobility due to compact $BF_4^-$ anion radius
Comparator Or BaselineMethanesulfonate (MSA) systems (~$2.11 \times 10^{-7} cm^2/s$)
Quantified DifferenceFaster mass transport and reduced complexation drag in $BF_4^-$ systems
ConditionsRoom temperature electrodeposition in stable ionic liquid mixtures

Faster diffusion kinetics prevent localized depletion of tin ions at the cathode, enabling defect-free plating at higher manufacturing speeds.

High Current Density Tolerance for Continuous Plating

In industrial electroplating, the maximum allowable current density dictates the throughput of the plating line. Tin(II) sulfate baths are generally limited by concentration polarization, leading to burned or porous deposits if driven too fast. Tin(II) tetrafluoroborate, however, is specifically formulated for rapid tin plating of plates, strips, and wires because it supports exceptionally high current densities without anode passivation or severe hydrogen evolution . When combined with appropriate additives (e.g., beta-naphthol for cathodic polarization), the fluoroborate system maintains near 100% current efficiency, delivering bright, uniform coatings under aggressive electrical parameters where sulfate baths would fail.

Evidence DimensionOperating current density and deposition speed
Target Compound DataSupports high-speed continuous plating without passivation
Comparator Or BaselineTin(II) sulfate (restricted to lower current densities due to polarization)
Quantified DifferenceSignificantly wider operational current density window
ConditionsIndustrial continuous strip and wire electroplating lines

Procuring the fluoroborate salt allows manufacturers to run plating lines at higher speeds, directly increasing production throughput for wire and PCB components.

High-Speed Continuous Wire and Strip Plating

Because Tin(II) tetrafluoroborate supports high current densities and maintains exceptional solubility, it is the premier choice for continuous electroplating of copper wires, steel strips, and electronic connector pins . Its use prevents the formation of porous deposits at high line speeds, ensuring a smooth, solderable, and corrosion-resistant tin layer.

Advanced Printed Circuit Board (PCB) Manufacturing

In PCB fabrication, uniform tin deposition is critical for etch resistance and final solderability. The high diffusion coefficient and stable active tin concentration of the fluoroborate bath ensure excellent throwing power into microvias and complex geometries, outperforming standard sulfate baths that struggle with mass transport in confined spaces[1].

Alloy Electrodeposition (e.g., Tin-Lead or Tin-Copper)

Tin(II) tetrafluoroborate is highly compatible with other metal fluoroborates (such as lead or copper fluoroborate), making it an ideal precursor for ternary or binary alloy plating . The weakly coordinating $BF_4^-$ anion allows for precise control over the co-deposition rates, which is essential for specialized aerospace or electronics soldering applications where exact alloy compositions are required.

Lewis Acid Catalysis in Organic Synthesis

Beyond electrochemistry, the stable, non-interfering nature of the tetrafluoroborate anion makes this compound an effective Lewis acid catalyst [1]. It is utilized in specialized organic transformations, such as polyurethane synthesis or specific carbon-carbon bond-forming reactions, where the moisture sensitivity of Tin(II) chloride would otherwise lead to catalyst degradation and poor yields.

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (18.67%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (18.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (76%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (18.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13814-97-6

Wikipedia

Tin(II) tetrafluoroborate

General Manufacturing Information

Fabricated metal product manufacturing
Borate(1-), tetrafluoro-, tin(2+) (2:1): ACTIVE

Dates

Last modified: 08-15-2023

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